(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide is a benzimidazole-derived hydrazide characterized by an (E)-configured imine group, a 2-methoxybenzylidene moiety, and a methyl-substituted propane chain linking the benzimidazole and hydrazide groups. Its synthesis typically involves condensation of a hydrazide intermediate with 2-methoxybenzaldehyde under acidic conditions, followed by purification via recrystallization . The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction in analogous compounds .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-16-8-4-5-9-17(16)23)19(24)22-21-11-15-7-3-6-10-18(15)25-2/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGACQYGBLCDJOE-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzimidazole moiety, which is known for its ability to interact with DNA and proteins. The molecular formula is with a molecular weight of 336.4 g/mol. Its structural characteristics contribute to its biological functions:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpropanamide |
| InChI Key | MKPWOBWCKUBLTF-SRZZPIQSSA-N |
The mechanism of action for this compound is primarily attributed to its interaction with DNA and various proteins involved in cellular processes:
- DNA Binding : The benzimidazole unit acts as a DNA minor groove binder, which can stabilize specific DNA structures and inhibit topoisomerases, enzymes critical for DNA replication and transcription .
- Protein Interaction : The hydrazide linkage allows the compound to form reactive intermediates that can modify proteins, potentially leading to altered cellular functions.
- Cell Penetration : The methoxybenzylidene group enhances lipophilicity, facilitating better membrane permeability and intracellular target engagement.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties:
-
Inhibition of Cell Proliferation : Studies have indicated that derivatives with benzimidazole cores can inhibit the proliferation of various cancer cell lines. For instance, bisbenzimidazole derivatives demonstrated strong binding affinity to DNA and inhibited human topoisomerase I, leading to G2/M phase cell cycle arrest in cancer cells .
Compound IC50 (μM) Target Enzyme BBZ Derivative 11a 16 Human Topoisomerase I BBZ Derivative 12b Comparable to Camptothecin Human Topoisomerase I
Other Biological Activities
In addition to anticancer effects, benzimidazole derivatives have been explored for their antifungal and antiviral properties. The diverse substitutions at the benzimidazole core allow for varied biological activities, making them promising candidates for drug development against infectious diseases .
Case Studies
- Study on Bisbenzimidazoles : A series of novel 1H-benzimidazoles were synthesized and evaluated for their anticancer activity. Among them, compounds with specific substitutions showed enhanced potency against human cancer cell lines when tested at the National Cancer Institute (NCI) .
- Mechanistic Insights : Research utilizing UV absorption and fluorescence spectroscopy revealed that certain derivatives exhibited strong binding to AT-rich sequences in DNA, indicating their potential as therapeutic agents targeting specific genomic sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the benzimidazole-hydrazide scaffold but differ in substituents, which critically influence their physicochemical and biological properties:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 3,5-dibromo-2-hydroxy in ) enhance antifungal activity by increasing electrophilicity, facilitating target binding . Methoxy groups (2- or 3-position) modulate solubility and hydrogen-bonding capacity; the 2-methoxy group in the target compound may improve membrane permeability compared to 3-methoxy analogs . Bulky substituents (e.g., diethylamino in ) may sterically hinder target interactions but improve pharmacokinetic profiles.
Synthetic Flexibility :
- The hydrazide-aldehyde condensation is a versatile route, adaptable to diverse benzaldehyde derivatives (e.g., brominated, methoxylated) .
- Thioether-containing analogs (e.g., ) require additional steps, such as Mannich reactions or thiol incorporation, but exhibit enhanced antibacterial potency due to sulfur’s nucleophilic reactivity .
Configuration and Crystallography :
- The (E)-configuration of the imine bond is conserved across analogs, confirmed by X-ray crystallography in related structures . This geometry optimizes π-π stacking and hydrogen bonding with biological targets.
Physicochemical Properties
- Solubility: Methoxy and hydroxy substituents increase polarity, enhancing aqueous solubility (e.g., 2-hydroxy-1-naphthylmethylene in ).
- Thermal Stability : Higher melting points correlate with crystalline purity, as seen in compounds purified via recrystallization (e.g., ).
Computational and Docking Insights
- Molecular docking studies on analogs (e.g., ) reveal that the benzimidazole core interacts with fungal CYP51 or bacterial DNA gyrase via π-π stacking and hydrogen bonds.
- The 2-methoxy group in the target compound may form additional hydrogen bonds with active-site residues compared to non-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
